molecular formula C19H19N5O3S B2744867 methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 1251703-90-8

methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2744867
CAS No.: 1251703-90-8
M. Wt: 397.45
InChI Key: ZUHZQVVRDRUVMU-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a pyrazole ring, a pyrimidine ring, a thioacetamido group, and a benzoate group. Pyrazole is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are known to have good thermal stability and they are often crystalline solids at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

  • The synthesis of pyrimidine and pyrazole heterocyclic compounds, including structures related to the chemical , has been explored for their potential in creating substances with significant insecticidal and antibacterial properties. These compounds have been evaluated against a variety of insects and microorganisms, demonstrating their utility in the development of new insecticides and antimicrobial agents (Deohate & Palaspagar, 2020).

  • Research on novel pyrazolopyrimidine derivatives has highlighted their anticancer and anti-inflammatory properties, suggesting the chemical structure's potential in creating new therapeutic agents for treating cancer and inflammatory diseases (Abu‐Hashem et al., 2020).

  • Studies focusing on the development of new pyrazolo[3,4-d]pyrimidin-4-one derivatives have identified compounds with potent anticancer activity against various cancer cell lines, including human breast adenocarcinoma, highlighting the potential application of such molecules in cancer therapy (Abdellatif et al., 2014).

Chemical Synthesis and Material Applications

  • The synthesis of intermediate compounds for herbicide development, such as bispyribac-sodium, demonstrates the utility of pyrimidine derivatives in agricultural chemistry. These intermediates play a crucial role in the production of herbicides that are effective against a wide range of weeds, showcasing the material application of such chemical structures (Yuan-xiang, 2008).

  • The development of antimicrobial additives based on pyrimidine derivatives for inclusion in surface coatings and printing ink pastes highlights the application of these compounds in enhancing the antimicrobial properties of various surfaces, contributing to the prevention of microbial contamination and spread (El‐Wahab et al., 2015).

Future Directions

The future directions for research on this compound could involve exploring its potential uses, for example in medicine or as a ligand in coordination chemistry .

Properties

IUPAC Name

methyl 4-[[2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12-8-13(2)24(23-12)16-9-18(21-11-20-16)28-10-17(25)22-15-6-4-14(5-7-15)19(26)27-3/h4-9,11H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZQVVRDRUVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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